10-Aminodecylphosphonic acid

Self-Assembled Monolayers Surface Modification Ellipsometry

Unlike generic aminoalkylphosphonic acids, 10-Aminodecylphosphonic acid (CAS 859458-82-5) delivers the precise C10 chain length required to control SAM thickness, packing density, and interfacial reactivity. The phosphonate group anchors robustly to metal oxides, while the terminal amine enables covalent attachment of biomolecules, polymers, or catalysts. This bifunctional architecture is critical for reproducible SPR sensor chips, high-strength polymer composites, and stable nanoparticle dispersions. Purchase high-purity material with consistent quality to ensure reliable performance in your surface engineering applications.

Molecular Formula C10H24NO3P
Molecular Weight 237.28 g/mol
CAS No. 859458-82-5
Cat. No. B1524031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Aminodecylphosphonic acid
CAS859458-82-5
Molecular FormulaC10H24NO3P
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC(CCCCCP(=O)(O)O)CCCCN
InChIInChI=1S/C10H24NO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-11H2,(H2,12,13,14)
InChIKeyJXCXYNMSRUFZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Aminodecylphosphonic acid (CAS: 859458-82-5): A C10-Terminal Amino-Functionalized Alkylphosphonic Acid for Bifunctional Surface Engineering


10-Aminodecylphosphonic acid (CAS: 859458-82-5) is an organophosphorus compound characterized by a ten-carbon alkyl chain terminated with a primary amine at one end and a phosphonic acid group at the other [1]. This bifunctional architecture allows for strong, multidentate anchoring of the phosphonate headgroup to metal oxide surfaces (e.g., TiO2, Al2O3, ITO) [2], while the terminal amine serves as a versatile handle for further chemical modification or for creating positively charged interfaces at physiological pH [3]. Its molecular formula is C10H24NO3P, with a molecular weight of 237.28 g/mol, and it is primarily utilized as a functional building block or surface modifier in materials science and biochemical research .

The Critical Role of Alkyl Chain Length and Terminal Functionality in 10-Aminodecylphosphonic acid (CAS 859458-82-5) for Precise Material Design


Generic substitution of an aminoalkylphosphonic acid based on simple analogy (e.g., replacing it with a shorter-chain aminopropylphosphonic acid or a non-functionalized decylphosphonic acid) will critically fail in applications demanding a specific balance of hydrophobicity, monolayer thickness, and interfacial reactivity. The ten-carbon spacer in 10-aminodecylphosphonic acid dictates the self-assembled monolayer (SAM) thickness, packing density, and chain ordering [1]. These structural parameters directly influence key material properties such as wettability, charge transport, and anti-biofouling efficacy [2]. Furthermore, the terminal amine is the essential reactive site for covalent post-functionalization with biomolecules, polymers, or catalysts, a capability entirely absent in simple alkylphosphonic acids like decylphosphonic acid [3]. Without the precise C10 aminodecyl architecture, the designed interfacial properties cannot be replicated, leading to a loss of function in the intended scientific or industrial application.

A Quantitative Differentiation Guide for 10-Aminodecylphosphonic acid (CAS: 859458-82-5) in Surface and Material Sciences


Precise Control of Self-Assembled Monolayer (SAM) Thickness via C10 Spacer Length

10-Aminodecylphosphonic acid forms a self-assembled monolayer (SAM) on oxide surfaces with a thickness directly determined by its 10-carbon alkyl chain. While a direct, published ellipsometry value for this specific molecule is not currently available in the open literature, its expected thickness can be quantified against well-characterized analogs based on established chain-length/thickness relationships for alkylphosphonate SAMs [1]. This quantifiable difference in physical dimension directly impacts applications requiring precise molecular-scale control over interfacial spacing, such as in organic electronics or biosensor development [2].

Self-Assembled Monolayers Surface Modification Ellipsometry

Higher Surface Energy and Hydrophilicity Compared to Non-Functionalized Alkylphosphonic Acids

The terminal amine group of 10-aminodecylphosphonic acid confers a significantly higher surface energy and hydrophilicity compared to a non-functionalized alkylphosphonic acid of the same chain length. Based on studies of analogous functionalized SAMs, the water contact angle (WCA) for an amine-terminated C10 SAM is expected to be in the range of 55-65° [1]. This is a quantifiable reduction compared to the highly hydrophobic C10 SAM from decylphosphonic acid, which typically exhibits a WCA of >105° [2].

Contact Angle Goniometry Surface Wettability Interfacial Energy

Differential Protein Adsorption Profile Driven by Electrostatic Interaction

At physiological pH, the terminal amine group of 10-aminodecylphosphonic acid (pKa ~ 10) is protonated (-NH3+), creating a positively charged surface [1]. This electrostatically attracts negatively charged proteins like albumin (pI ~4.7) while repelling positively charged proteins like lysozyme (pI ~11.35). In contrast, a SAM from non-functionalized decylphosphonic acid would exhibit low, non-specific protein adsorption driven primarily by hydrophobic interactions, without the strong electrostatic component [2].

Antifouling Coatings Protein Adsorption Biosensors

Key Application Scenarios for 10-Aminodecylphosphonic acid (CAS 859458-82-5) in Bifunctional Surface Engineering


Creating Reactive Anchor Layers for Biosensor Fabrication

In the development of surface plasmon resonance (SPR) chips or quartz crystal microbalance (QCM) sensors, 10-aminodecylphosphonic acid is used to create a robust, well-defined organic layer on a gold-coated oxide (e.g., SiO2, TiO2) surface [1]. The phosphonate group provides a hydrolytically stable bond to the oxide underlayer, which is more stable than analogous silanes or thiols in aqueous environments [2]. The terminal amine on the C10 spacer is then available for covalent immobilization of biomolecules (e.g., antibodies or DNA probes) using standard amine-reactive crosslinkers, ensuring a stable and reproducible sensor interface.

Enhancing Interfacial Adhesion in Polymer-Metal Oxide Composites

For composite materials requiring strong adhesion between a polymer matrix and a metal oxide filler (e.g., epoxy/TiO2 or PEEK/Al2O3), 10-aminodecylphosphonic acid acts as an effective molecular coupling agent [3]. The phosphonic acid headgroup chemisorbs strongly to the inorganic filler surface [4]. Simultaneously, the terminal amine on the flexible C10 spacer can react with the polymer's functional groups (e.g., epoxide or maleic anhydride) or entangle physically with the polymer chains. This bifunctional bridging significantly improves load transfer at the filler-matrix interface, enhancing the composite's overall mechanical strength and durability.

Modifying the Surface Charge of Nanoparticles for Enhanced Dispersibility

The surface of metal oxide nanoparticles, such as titania (TiO2) or iron oxide (Fe3O4), can be functionalized with 10-aminodecylphosphonic acid to alter their zeta potential and prevent agglomeration in aqueous media [5]. Grafting this molecule imparts a positive surface charge at neutral pH due to the terminal -NH3+ group, providing strong electrostatic stabilization [6]. The C10 alkyl chain provides an additional steric barrier. This controlled surface chemistry is critical for applications like formulating stable nanoparticle inks for inkjet printing or preparing well-dispersed catalysts for heterogeneous reactions.

Developing Antimicrobial or Antifouling Coatings via Post-Functionalization

The terminal amine group of an initial 10-aminodecylphosphonic acid SAM serves as a versatile foundation for creating advanced functional coatings. Researchers can use this reactive platform to covalently attach a wide range of antimicrobial agents (e.g., quaternary ammonium compounds, silver-binding ligands) or antifouling polymers (e.g., polyethylene glycol (PEG), zwitterionic polymers) [7]. This strategy allows for the precise, bottom-up design of surface coatings on medical devices, marine sensors, or water filtration membranes, where the long C10 chain ensures the active group is presented at the interface with sufficient mobility [8].

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